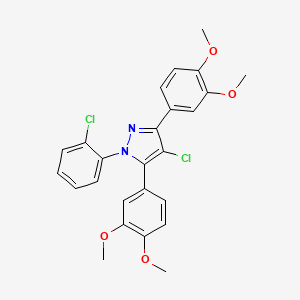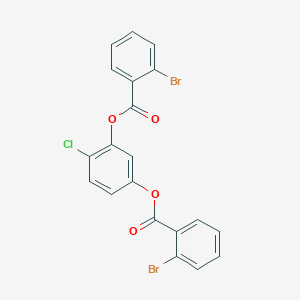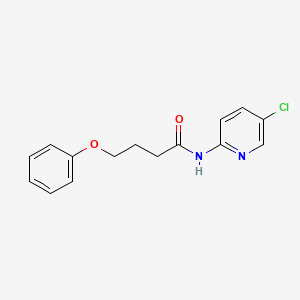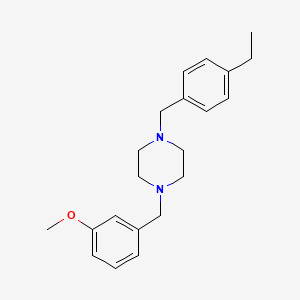![molecular formula C19H16BrN9S B10887899 N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887899.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the pyrazole and thiadiazole rings, followed by their sequential coupling.
Synthesis of 1-benzyl-1H-pyrazol-3-ylamine: This can be achieved through the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization.
Synthesis of 4-bromo-1H-pyrazole: This involves the bromination of pyrazole using bromine or N-bromosuccinimide.
Formation of the thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling reactions: The final step involves coupling the synthesized heterocycles using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the pyrazole rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.
Substitution: The bromine atom in the 4-bromo-1H-pyrazole moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological pathways and interactions.
Industry
Materials Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine
- N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine
Uniqueness
The presence of the 4-bromo-1H-pyrazole moiety distinguishes this compound from its analogs, potentially imparting unique reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization.
Properties
Molecular Formula |
C19H16BrN9S |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H16BrN9S/c20-15-10-21-29(12-15)13-28-8-6-16(25-28)18-23-24-19(30-18)22-17-7-9-27(26-17)11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,22,24,26) |
InChI Key |
AXRKGYFATWWVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=NN(C=C4)CN5C=C(C=N5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)

![(2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887845.png)
![Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10887848.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10887856.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10887863.png)

![Methyl 6-tert-butyl-2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10887866.png)
![(2E)-3-(2-chlorophenyl)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10887879.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887886.png)


![Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B10887897.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
